2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE
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Overview
Description
2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy compounds These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluorophenol and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or methanol).
Formation of Intermediate: The initial step involves the formation of an intermediate compound through nucleophilic substitution reactions.
Final Product: The intermediate is then subjected to further reactions, such as esterification or acylation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yield and purity, and implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-(2,6-dimethylmorpholino)-1-ethanone
- 2-(4-Fluorophenoxy)-1-(2,6-dimethylmorpholino)-1-ethanone
- 2-(2-Chloro-4-fluorophenoxy)-1-(morpholino)-1-ethanone
Uniqueness
The presence of both chloro and fluoro substituents in 2-(2-CHLORO-4-FLUOROPHENOXY)-1-(2,6-DIMETHYLMORPHOLINO)-1-ETHANONE imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-13-4-3-11(16)5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSIZFDNXLFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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